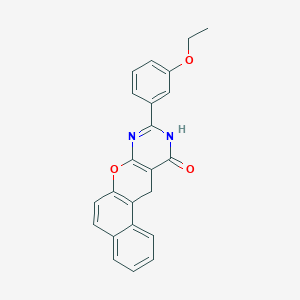

![molecular formula C19H16FN3O2 B6517921 2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902857-16-3](/img/structure/B6517921.png)

2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized compounds were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis

The molecular structure of similar compounds in the ground state and the excited state was optimized, and the infrared vibrational spectra, the frontier molecular orbitals, the charge transfer, the potential energy curves, and the transition-state structures were calculated .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the new ratiometric fluorescent probe 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4h-chromen-4-one (HOF) monitoring of methanol in biodiesel was discovered experimentally .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular formula of 4-DiMAP is C17H18N2O3. It has a molecular weight of 298.34 g/mol and a melting point of 228-231℃. The compound appears as a yellow or orange powder, and it is soluble in many organic solvents, but not in water.科学的研究の応用

DMCFP has been found to possess a wide range of properties, including anticancer, anti-inflammatory, and antiviral activities. These properties have made DMCFP a useful tool in scientific research, as it can be used to study the effects of various compounds on cells. DMCFP has also been used to study the effects of drugs on the body, as well as to screen for potential therapeutic compounds.

作用機序

The exact mechanism of action of DMCFP is still being investigated. However, it is believed that DMCFP binds to specific receptors on the surface of cells, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of various molecules, including cytokines, which can affect the activity of cells.

Biochemical and Physiological Effects

The biochemical and physiological effects of DMCFP are still being studied. However, it is believed that DMCFP can affect the activity of cells by altering the expression of certain genes and proteins. Additionally, DMCFP has been found to have anti-inflammatory and anti-cancer properties, as well as antiviral activity.

実験室実験の利点と制限

The advantages of using DMCFP in laboratory experiments include its ease of synthesis, its low cost, and its wide range of properties. Additionally, DMCFP is relatively stable and can be stored for extended periods of time without degradation. However, there are some limitations to using DMCFP in laboratory experiments, such as its lack of specificity and the fact that its mechanism of action is still not fully understood.

将来の方向性

The future of DMCFP is promising, as its potential applications in scientific research are still being explored. Possible future directions for DMCFP include further investigation into its mechanism of action, development of new methods for synthesis, and exploration of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of DMCFP could lead to the development of new drugs and treatments for various diseases.

合成法

The synthesis of DMCFP is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 4-dimethylaminophenol and 7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one in aqueous acetic acid. This reaction is typically carried out at room temperature and yields a product with a purity of 97-98%.

Safety and Hazards

特性

IUPAC Name |

2-[4-(dimethylamino)phenyl]-7-fluoro-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-23(2)14-6-3-11(4-7-14)17-21-18(24)15-10-12-9-13(20)5-8-16(12)25-19(15)22-17/h3-9H,10H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODNAGGAHVTJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)

![7-bromo-2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517855.png)

![7-bromo-2-(4-ethylphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517869.png)

![2-(2,5-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517874.png)

![2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517879.png)

![7-bromo-2-(2,5-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517881.png)

![7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517891.png)

![2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517902.png)

![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)

![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)

![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)